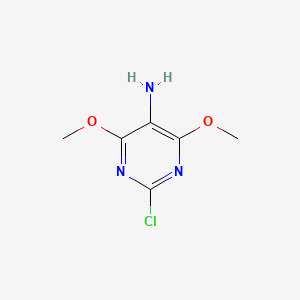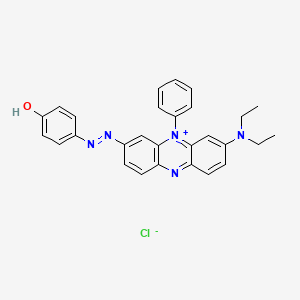
Diazine Black
Vue d'ensemble
Description
Diazine Black is a synthetic diazo dye. It is mainly used in the textile industry as a black dye for cotton and rayon fabrics. It is a derivative of Janus Green B (JGB), which is a common leveler used for copper fill of submicron or micron circuit metallization in electronic products .
Synthesis Analysis
The synthesis of Diazine-based compounds has been reported in several studies. For instance, a study reported the design, synthesis, and evaluation of four novel diazine-based histone deacetylase inhibitors (HDACis) . Another study analyzed synthetic approaches to (hetero)aryl-substituted and annulated 1,4-diazines .
Molecular Structure Analysis
The molecular structure of Diazine Black is based on structures generated from information available in ECHA’s databases . The X-ray diffraction (XRD) data have confirmed the planar structure of these derivatives . The combined computational-experimental analysis of the molecular and thin film properties indicates that these diazine-containing oligothiophenes essentially behave as π-extended bithiophenes .
Chemical Reactions Analysis
Diazine-based compounds have been involved in various chemical reactions. For instance, a photoinduced Minisci reaction on diazines was reported, starting from carboxylic acid . Another study discussed the competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity .
Applications De Recherche Scientifique
Electrochemical Applications
Diazine Black (DB), a derivative of Janus Green B, has been employed as a leveler in microvia filling using copper electroplating. This process is crucial in the metallization of submicron or micron circuitry in electronic products. The optimal concentration of DB for the best filling performance was determined, and its interaction with other additives in the electroplating formula was studied. The study also explored the electrochemical behavior of DB and characterized the surface morphology and chemical activity of the plated copper films influenced by different DB concentrations (Dow et al., 2009).
Organic and Inorganic Chemistry
1,4-Diazines, including pyrazine and its derivatives, are gaining popularity in composite systems for their special properties and functions. They are known for a low-lying unoccupied π-molecular orbital and the ability to act as bridging ligands. These characteristics make 1,4-diazines suitable for studying electron transfer in organic, inorganic, and biochemical reactions. They also form coordination polymers with unusual electrical and magnetic properties, useful in various applications (Kaim, 1983).
Pharmaceutical Applications
Diazines and their benzo derivatives are found in natural products and are used as building blocks for pharmaceuticals. They have diverse properties, allowing applications in medicinal chemistry and electrochemistry. Advances in the development of new preparations, reactions, and applications of diazines are constantly reported, demonstrating their versatility in pharmaceutical research (Rinderspacher, 2013).
Optoelectronic Functional Materials
Diazine compounds, with excellent optical and electrical properties, are extensively researched in the photoelectric material field. Their structure allows for modification and control of the electronic structure of materials, making them valuable in photovoltaic materials, thin film semiconductor materials, liquid crystal materials, chemosensor materials, and electroluminescent materials. This versatility highlights their importance in the development of organic electronics and optoelectronic functional materials (Qun-bo et al., 2014).
Orientations Futures
Diazine Black has been employed as a leveler for microvia filling using copper electroplating . The future directions of Diazine Black could involve further exploration of its applications in the textile and electronics industries. More research is needed to fully understand its properties and potential uses.
Mécanisme D'action
Target of Action
Diazine Black, also known as Basic Black 2, is a complex compound with a wide range of potential targets. These targets are involved in a variety of biological processes, including metabolic pathways and cellular signaling .
Mode of Action
For instance, some diazine-based tags are used in chemical proteomic investigations, where they interact with proteins to map noncovalent small molecule-protein interactions .
Biochemical Pathways
Diazine Black may affect several biochemical pathways due to its potential multi-target nature . . In general, diazines are known to be involved in a variety of biological processes, including metabolic pathways and cellular signaling .
Result of Action
Diazine derivatives have been shown to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
The action, efficacy, and stability of Diazine Black can be influenced by various environmental factors. For instance, the continuous application of certain diazines in agricultural activities has caused both ecological risk and biological hazards in the environment . .
Propriétés
IUPAC Name |
4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]phenol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O.ClH/c1-3-32(4-2)23-13-17-26-28(19-23)33(22-8-6-5-7-9-22)27-18-21(12-16-25(27)29-26)31-30-20-10-14-24(34)15-11-20;/h5-19H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDAARZIFHSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)O)N=C2C=C1)C5=CC=CC=C5.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Basic Black 2 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Basic_Black_2 | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432444 | |
| Record name | Diazine Black | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazine Black | |
CAS RN |
4443-99-6 | |
| Record name | Basic Black 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4443-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Black 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Janus Black | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diazine Black | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BASIC BLACK 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ACC9DVV5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Diazine Black in copper electroplating?
A1: Diazine Black acts as a leveler in copper electroplating baths. [, , , ] Levelers help achieve smooth and defect-free copper deposits, which are crucial for the fabrication of microelectronic components like flexible copper clad laminates (FCCLs) and through-silicon vias (TSVs). [, ]
Q2: How does Diazine Black influence copper deposition?
A2: Diazine Black exhibits a suppressing effect on the copper deposition rate. [] This effect is attributed to its preferential adsorption onto protruding areas of the depositing copper surface. [] This selective adsorption inhibits copper deposition at these sites, promoting a more level and uniform deposition overall.
Q3: Has Diazine Black been studied in combination with other additives in copper plating baths?
A3: Yes, researchers have investigated the combined effect of Diazine Black with other additives. For instance, one study explored its interaction with 3-mercapto-1-propanesulfonate (MPS), a thiol used to modify copper seed layers. [] The study found that the MPS adlayer, transferred onto the copper deposit, could be displaced by a combination of poly(ethylene glycol) (PEG), a suppressor, and Diazine Black. []
Q4: Are there other levelers comparable to Diazine Black used in copper electroplating?
A4: Yes, several other compounds are investigated for their leveling properties in copper electroplating. Some examples include Janus Green B, Methylene Violet, Safranine O, and Alcian Blue. [, , ] These compounds, often structurally similar to Diazine Black, are explored for their effectiveness in achieving smooth copper deposits under various plating conditions. [, , ]
Q5: Are there any challenges associated with using Diazine Black and other organic additives in copper electroplating?
A5: One challenge is the potential for by-products generated from the breakdown of these organic additives. [] These by-products can contaminate the plating solution and potentially impact the longevity of the fabricated devices. [] This concern has driven research towards minimizing the overall concentration of additives in plating baths. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





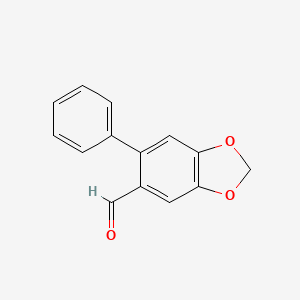
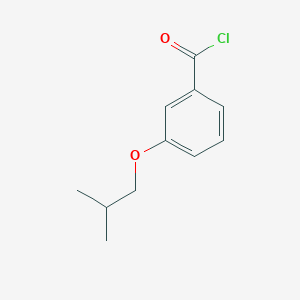
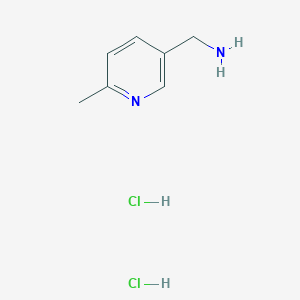

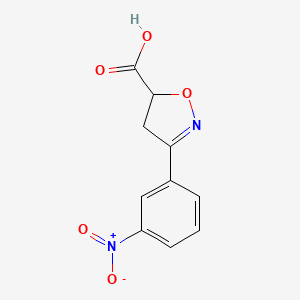
![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid](/img/structure/B3137892.png)
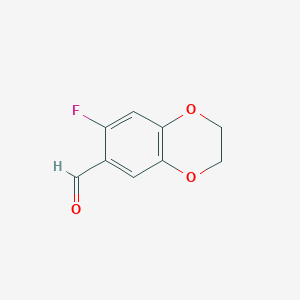

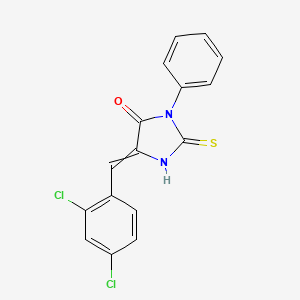
![2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3137911.png)
![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)
